molecular formula C14H12O5 B2364789 2-Ethoxy-4-formylphenyl 2-furoate CAS No. 342592-57-8

2-Ethoxy-4-formylphenyl 2-furoate

Cat. No.: B2364789
CAS No.: 342592-57-8
M. Wt: 260.245
InChI Key: MKLYKPSRZZUUDT-UHFFFAOYSA-N
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Description

Contextualization of 2-Ethoxy-4-formylphenyl 2-furoate within Furan (B31954) Derivative Chemistry

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of many biologically active compounds and a versatile building block in organic synthesis. utripoli.edu.lywisdomlib.org First described in 1780 by Carl Wilhelm Scheele in the form of 2-furoic acid, furan derivatives have since been the subject of extensive research. utripoli.edu.lyresearchgate.net The inclusion of a furan nucleus is a key strategy in the development of new therapeutic agents. utripoli.edu.ly The reactivity of the furan ring, particularly its susceptibility to electrophilic substitution, makes it a valuable scaffold for creating diverse molecular architectures. ijabbr.com this compound, by incorporating the 2-furoate structure, is firmly positioned within this important class of compounds, inheriting the potential for biological activity and synthetic utility associated with the furan moiety.

Significance of Furoate Esters and Formylphenyl Moieties in Organic Synthesis and Medicinal Chemistry Research

Furoate esters, derived from furoic acid, are significant in both synthetic and medicinal chemistry. The ester functional group itself is crucial in numerous applications, serving as a key component in fragrances, solvents, and polymers. wikipedia.orgnumberanalytics.com In medicinal chemistry, the ester linkage can be used to improve the pharmacokinetic properties of a drug, for instance, by acting as a prodrug that is cleaved in vivo to release the active compound.

The formylphenyl moiety, a benzene (B151609) ring substituted with an aldehyde group, is another critical component. The aldehyde group is a versatile functional handle for a wide range of chemical transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds. This versatility allows for the further elaboration of the molecule, making it a valuable intermediate in multi-step syntheses. The presence of both the furoate ester and the formylphenyl group in this compound suggests a molecule with multiple points for synthetic diversification and potential biological interactions.

Overview of Research Trajectories for Complex Esters

Research into complex esters is a dynamic and evolving field. researchgate.net A major trend is the development of more efficient and environmentally friendly methods for their synthesis, moving beyond traditional Fischer esterification to catalytic processes that offer higher yields and milder reaction conditions. researchgate.netresearchgate.net There is also a growing interest in esters derived from renewable resources and those that are biodegradable, driven by a global push for sustainability. klinegroup.comfuturemarketinsights.com In medicinal chemistry, the focus remains on designing esters with specific biological targets and improved drug delivery profiles. The global market for esters is projected to grow significantly, reflecting their importance across various industries, from pharmaceuticals to materials science. futuremarketinsights.comresearchandmarkets.com

Scope and Objectives of Academic Inquiry into this compound

Given the functionalities present in this compound, academic inquiry into this compound would likely pursue several key objectives. A primary goal would be the development of efficient and scalable synthetic routes to the molecule. Following its synthesis, a thorough investigation of its chemical reactivity would be warranted, particularly exploring transformations involving the furan ring and the formyl group.

A significant area of investigation would be the exploration of its potential biological activities. The furan nucleus is a well-established pharmacophore, and its combination with the substituted phenyl ring could lead to novel therapeutic properties. wisdomlib.orgijabbr.com Screening for antimicrobial, anti-inflammatory, or anticancer activity would be a logical starting point, given the known activities of many furan derivatives. utripoli.edu.lyresearchgate.net Furthermore, its structural similarity to other researched compounds, such as those with thiophene (B33073) or benzene rings in place of the furan, suggests potential applications in materials science or as a molecular probe. sigmaaldrich.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-ethoxy-4-formylphenyl) furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c1-2-17-13-8-10(9-15)5-6-11(13)19-14(16)12-4-3-7-18-12/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLYKPSRZZUUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=O)OC(=O)C2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 Ethoxy 4 Formylphenyl 2 Furoate

Advanced Synthetic Approaches to 2-Ethoxy-4-formylphenyl 2-furoate

The construction of this compound is a multi-step process that requires careful selection of reagents and reaction conditions to achieve the desired product with high efficiency. The primary disconnection for a retrosynthetic analysis of the target molecule is at the ester linkage, separating the molecule into two key precursors: a 2-furoic acid derivative and a 2-ethoxy-4-formylphenol moiety. The subsequent sections will elaborate on the synthetic strategies for assembling these components.

Esterification Reactions for Furoate Moiety Formation

The formation of the furoate ester bond is a critical step in the synthesis of this compound. This transformation is typically achieved by reacting a derivative of 2-furoic acid with the phenolic hydroxyl group of 2-ethoxy-4-formylphenol. Several esterification methods can be employed, each with its own advantages and specific requirements.

Direct acid-catalyzed esterification, often referred to as Fischer esterification, involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. However, the esterification of phenols with carboxylic acids is generally a slow and reversible process. To drive the reaction towards the product, more reactive derivatives of the carboxylic acid are often utilized.

Base-catalyzed transesterification is another viable method for the synthesis of furoate esters. This process involves the reaction of an existing ester, such as an alkyl furoate, with an alcohol in the presence of a basic catalyst. Alkaline carbonates, for instance, have been successfully used as catalysts in the transesterification of ethyl furoate with furfuryl alcohol. nrochemistry.com The reaction is often carried out at moderate temperatures, and the equilibrium can be shifted by using an excess of the alcohol, which can also serve as the solvent. nrochemistry.com

The general mechanism for base-catalyzed transesterification involves the nucleophilic attack of an alkoxide ion on the carbonyl carbon of the ester, leading to a tetrahedral intermediate which then collapses to form the new ester and releases the original alkoxide.

A highly effective method for the esterification of phenols involves the use of activated carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. Phenols react much more readily with these reagents compared to carboxylic acids themselves. mychemblog.com

Furoyl Chloride: The reaction of 2-furoyl chloride with 2-ethoxy-4-formylphenol in the presence of a base, such as pyridine (B92270) or a tertiary amine, would be a direct and efficient route to this compound. The base serves to neutralize the hydrogen chloride gas that is liberated during the reaction.

Steglich Esterification: This method utilizes a coupling agent, typically N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP), to facilitate the esterification between a carboxylic acid and an alcohol under mild conditions. This approach is particularly useful for sensitive substrates. A similar compound, 3-ethoxy-4-hydroxybenzaldehyde (B1662144), has been successfully esterified using Steglich conditions, suggesting the applicability of this method for the synthesis of the target molecule.

Mitsunobu Reaction: The Mitsunobu reaction provides another mild method for esterification, involving the use of a phosphine, such as triphenylphosphine (PPh3), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction proceeds with inversion of configuration at the alcohol's stereocenter, although this is not relevant for a phenolic substrate.

Table 1: Comparison of Esterification Methods for Furoate Moiety Formation

MethodReagentsAdvantagesDisadvantages
Acid-Catalyzed 2-Furoic acid, Acid catalystSimple reagentsSlow reaction with phenols, reversible
Base-Catalyzed Transesterification Alkyl furoate, Base catalystMilder conditions than acid catalysisRequires pre-existing ester, equilibrium driven
Acyl Chloride 2-Furoyl chloride, BaseHigh reactivity, fast reactionAcyl chloride can be moisture sensitive
Steglich Esterification 2-Furoic acid, DCC, DMAPMild conditions, high yieldsBy-product (DCU) can be difficult to remove
Mitsunobu Reaction 2-Furoic acid, PPh3, DEAD/DIADVery mild conditions, good for sensitive substratesStoichiometric amounts of reagents required, by-products can be problematic

Introduction and Functionalization of the 2-Ethoxy-4-formylphenyl Moiety

The synthesis of the 2-ethoxy-4-formylphenyl precursor is a key challenge that requires regioselective introduction of a formyl group onto the 2-ethoxyphenol (B1204887) ring. The starting material, 2-ethoxyphenol, can be synthesized from catechol.

The introduction of a formyl group onto a phenolic ring can be achieved through several named reactions. The directing effects of the hydroxyl and ethoxy groups on the aromatic ring will influence the position of the incoming formyl group. Both groups are ortho-, para-directing activators. In 2-ethoxyphenol, the positions ortho and para to the hydroxyl group are C6 and C4, respectively. The position ortho to the ethoxy group is C3. Therefore, a mixture of isomers is possible, and the choice of formylation reaction and conditions is crucial to favor the formation of the desired 4-formyl isomer.

Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) and a strong base to achieve ortho-formylation of phenols. wikipedia.org The reactive species is dichlorocarbene (B158193). While it typically favors the ortho position, para-formylation can occur, especially if the ortho positions are blocked. nrochemistry.com The reaction is carried out in a biphasic system and often requires heating. wikipedia.org

Duff Reaction: The Duff reaction employs hexamine (hexamethylenetetramine) as the formylating agent in an acidic medium, such as glycerol and boric acid or trifluoroacetic acid. wikipedia.org This reaction also generally leads to ortho-formylation of phenols. wikipedia.org However, para-formylation can be the major product if the ortho positions are sterically hindered. wikipedia.org

Vilsmeier-Haack Reaction: This reaction utilizes a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to formylate electron-rich aromatic rings. chemistrysteps.com The Vilsmeier reagent is a milder electrophile than those used in Friedel-Crafts reactions and generally attacks the para position of phenols. nrochemistry.com

Given that the desired product is the 4-formyl isomer, the Vilsmeier-Haack reaction would likely be the most promising approach for the regioselective formylation of 2-ethoxyphenol.

Table 2: Formylation Reactions for Phenolic Precursors

ReactionReagentsTypical ProductKey Features
Reimer-Tiemann Chloroform, Strong BaseOrtho-formylphenolBiphasic reaction, dichlorocarbene intermediate. wikipedia.org
Duff Hexamine, AcidOrtho-formylphenolUses a stable, solid formylating agent. wikipedia.org
Vilsmeier-Haack DMF, POCl3Para-formylphenolMilder conditions, good for electron-rich rings. chemistrysteps.com
Ethereal Linkage Formation (e.g., Ethoxylation)

The introduction of the ethoxy group onto the phenyl ring is a critical step in the synthesis of the target molecule's backbone. This is typically achieved through an ethoxylation reaction, a specific type of ether formation. The Williamson ether synthesis is a widely used and effective method for this transformation. masterorganicchemistry.combyjus.comwikipedia.org

The reaction involves an alkoxide ion acting as a nucleophile, which attacks an electrophilic carbon atom bearing a good leaving group in an SN2 reaction. wikipedia.org In the context of synthesizing the precursor for this compound, a suitable starting material is a phenolic compound such as 3,4-dihydroxybenzaldehyde or, more commonly, 4-hydroxy-3-methoxybenzaldehyde (vanillin) and its ethyl analogue, 3-ethoxy-4-hydroxybenzaldehyde (ethyl vanillin). biosynth.com

The synthesis proceeds by deprotonating the hydroxyl group of the phenol (B47542) with a base to form a more nucleophilic phenoxide ion. This is then reacted with an ethylating agent like ethyl iodide or ethyl bromide. For the synthesis of the 2-ethoxy-4-formylphenyl backbone, a precursor such as 2,4-dihydroxybenzaldehyde would be used. Selective protection of the 4-hydroxyl group would be necessary before reacting the 2-hydroxyl group with an ethyl halide in the presence of a base to form the desired 2-ethoxy-4-hydroxybenzaldehyde intermediate. The SN2 mechanism requires the use of primary alkyl halides for best results, as secondary and tertiary halides tend to favor elimination reactions. masterorganicchemistry.comwikipedia.org

Multi-Step Synthesis Pathways and Optimization

The construction of this compound from basic starting materials is a multi-step process that combines several key organic reactions. A logical pathway involves the initial preparation of the substituted phenol, followed by the esterification of the free hydroxyl group.

A plausible synthetic route begins with a commercially available substituted phenol, such as 2,4-dihydroxybenzaldehyde. The synthesis would proceed through the following key stages:

Selective Ethoxylation : The phenolic hydroxyl group at the C2 position is selectively converted to an ethoxy group using the Williamson ether synthesis, yielding 2-ethoxy-4-hydroxybenzaldehyde. This requires careful selection of reaction conditions to ensure regioselectivity.

Esterification : The remaining hydroxyl group at the C4 position is then esterified using 2-furoic acid or a more reactive derivative, such as 2-furoyl chloride. This reaction, often carried out in the presence of a coupling agent or a base, forms the final furoate ester linkage.

Optimization of this pathway involves maximizing the yield at each step while minimizing side reactions. This includes fine-tuning parameters such as reaction temperature, solvent, choice of base, and reaction time.

The order in which chemical transformations are performed is critical for the successful synthesis of complex molecules like this compound. nih.govacs.org Sequential functionalization ensures that different reactive sites on the molecule are modified in a controlled manner, preventing the formation of undesired byproducts.

In the synthesis of the target molecule, the sequence of ethoxylation and esterification is crucial. The formyl (-CHO) and hydroxyl (-OH) groups on the starting benzaldehyde ring are both ortho, para-directing groups in electrophilic aromatic substitution. However, their presence also influences the nucleophilicity of the hydroxyl groups. Performing the ethoxylation first on a dihydroxybenzaldehyde precursor is generally preferred. This allows for the more acidic and accessible hydroxyl group to be targeted. Once the ether linkage is formed, the remaining hydroxyl group can be cleanly converted to the furoate ester without competing reactions. This strategic approach is fundamental in multi-step synthesis to achieve high yields and purity of the final product. acs.orguq.edu.au

The furoate moiety of the target molecule is derived from 2-furoic acid, a biomass-derived chemical. A key precursor to 2-furoic acid is furfural, which can be converted into alkyl 2-furoates through oxidative esterification. Supported gold nanoparticles have emerged as highly effective catalysts for this transformation, offering high activity and selectivity under mild, often base-free, conditions. mdpi.comresearchgate.net

The catalytic activity is strongly linked to the properties of the gold nanoparticles and the nature of the support material. mdpi.com Supports such as zirconia (ZrO₂), ceria (CeO₂), and titania (TiO₂) have been extensively studied. researchgate.net Gold catalysts supported on zirconia have shown particularly good performance, promoting high conversion of furfural and selectivity towards the methyl 2-furoate product. researchgate.net The reaction mechanism involves the activation of an alcohol and furfural on the catalyst surface, with highly dispersed gold clusters facilitating the crucial oxidation step. mdpi.com The ability to perform this reaction without a basic co-catalyst makes the process more environmentally friendly and economically viable. researchgate.netnih.gov The resulting alkyl 2-furoate can then be used directly in a transesterification reaction or hydrolyzed to 2-furoic acid for the subsequent esterification step in the main synthesis pathway.

Table 1: Performance of Gold Catalysts in Furfural Oxidative Esterification
Catalyst SupportReaction ConditionsFurfural Conversion (%)Methyl 2-Furoate Selectivity (%)Reference
ZrO₂120 °C, O₂ (6 bar), MethanolCompleteHigh researchgate.net
CeO₂120 °C, O₂, MethanolCompleteHigh researchgate.net
TiO₂VariableLowerVariable mdpi.comresearchgate.net
Sulfated ZirconiaBase-free, Methanol, O₂Very GoodHigh mdpi.comnih.gov

Derivatization Strategies and Analogue Synthesis

Once synthesized, this compound can serve as a scaffold for the creation of new analogues through targeted chemical modifications. The two primary reactive handles for derivatization are the formyl group and the furoate ester linkage.

Modifications at the Formyl Group (e.g., Oxidation to Carboxylic Acids or Esters)

The aldehyde (formyl) group is readily susceptible to oxidation, providing a straightforward route to synthesize corresponding carboxylic acid or ester derivatives. libretexts.org Aldehydes can be easily oxidized to carboxylic acids using a variety of common oxidizing agents. ncert.nic.in

Alternatively, the formyl group can be converted directly into an ester through oxidative esterification. This one-pot reaction can be achieved using various protocols, such as employing an N-heterocyclic carbene (NHC) organocatalyst or using reagents like trichloroisocyanuric acid (TCCA) as the oxidant in the presence of an alcohol. organic-chemistry.org

Table 2: Selected Reagents for the Oxidation of Aromatic Aldehydes
Reagent/SystemProductTypical ConditionsReference
Potassium Permanganate (KMnO₄)Carboxylic AcidBasic or acidic solution ncert.nic.inchemistrysteps.com
OxoneCarboxylic Acid or EsterMild conditions organic-chemistry.orgorganic-chemistry.org
Tollens' Reagent [Ag(NH₃)₂]⁺Carboxylic Acid (as carboxylate)Aqueous ammonia chemistrysteps.com
N-Hydroxyphthalimide (NHPI) / O₂Carboxylic AcidAerobic, mild conditions organic-chemistry.org
Trichloroisocyanuric Acid (TCCA) / AlcoholEsterMild conditions organic-chemistry.org

Transformations Involving the Furoate Ester Linkage (e.g., Aminolysis)

The furoate ester linkage offers another site for chemical modification, most notably through nucleophilic acyl substitution reactions. Aminolysis, the reaction of the ester with an amine, is a direct method for converting the ester into an amide. masterorganicchemistry.com

This transformation is typically achieved by heating the ester with a primary or secondary amine, or with ammonia, to yield the corresponding primary, secondary, or tertiary amide. masterorganicchemistry.com The reaction proceeds via a nucleophilic addition of the amine to the ester's carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the ethoxy-formylphenyl group as a leaving group, resulting in the formation of the N-substituted 2-furamide and the corresponding phenol. The reaction can often be performed without a catalyst, although it may require elevated temperatures to proceed at a reasonable rate. This strategy allows for the introduction of a wide variety of nitrogen-containing functional groups into the molecule, significantly expanding the library of accessible analogues.

Structural Elaboration via Electrophilic or Nucleophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound possesses two substituents that direct the regioselectivity of electrophilic aromatic substitution (EAS) and influence its susceptibility to nucleophilic aromatic substitution (SNAr). The ethoxy group (-OEt) is an activating, ortho, para-directing group due to its electron-donating resonance effect. Conversely, the formyl group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. The furoate ester group (-OCOC₄H₃O) is also deactivating and meta-directing.

In electrophilic aromatic substitution, the powerful activating effect of the ethoxy group will dominate, directing incoming electrophiles to the positions ortho and para to it. The position para to the ethoxy group is already occupied by the formyl group. Therefore, electrophilic substitution is expected to occur at the positions ortho to the ethoxy group (positions 3 and 5 of the phenyl ring).

For nucleophilic aromatic substitution, the presence of the electron-withdrawing formyl group makes the ring more susceptible to attack by nucleophiles, particularly at the positions ortho and para to it. masterorganicchemistry.com However, for a classical SNAr reaction to occur, a good leaving group must be present on the ring, which is not the case in the parent molecule. Under certain conditions, an uncommon reaction involving the substitution of the formyl group itself has been observed in 4-formyl phenols with electron-donating groups in the ortho position. kirj.ee This suggests that under specific reaction conditions with certain nucleophiles, the formyl group of this compound could potentially be displaced.

Diels-Alder Cycloaddition Reactions of Furan-Derived Moieties

The furan (B31954) ring in this compound can act as a diene in [4+2] Diels-Alder cycloaddition reactions. The reactivity of the furan moiety is influenced by the electron-withdrawing nature of the furoate ester group. Generally, electron-withdrawing substituents decrease the reactivity of furans in Diels-Alder reactions. nih.govrsc.org However, studies have shown that furoic acid and its derivatives can still participate in these reactions, particularly with reactive dienophiles and under specific reaction conditions. nih.govtno.nl

Despite the reduced reactivity due to the electron-withdrawing ester group, the furan moiety of this compound is expected to react with strong dienophiles. Maleimides, for instance, have been shown to be effective dienophiles in Diels-Alder reactions with electron-poor furans. nih.govrsc.org Research on similar compounds, such as furfural and other furoic acid derivatives, demonstrates that these reactions can proceed to form the corresponding 7-oxabicyclo[2.2.1]heptene adducts. nih.govrsc.org

The reaction of a generic 2-furoate ester with a maleimide is presented below:

ReactantsProductReaction Conditions
2-Furoate Ester + N-AlkylmaleimideDiels-Alder AdductAqueous media, elevated temperature

This table illustrates a representative Diels-Alder reaction of a 2-furoate ester with an atypical dienophile, based on findings for similar furan derivatives.

The choice of solvent can have a significant impact on the rate and outcome of Diels-Alder reactions involving furan derivatives. For reactions with electron-poor furans, such as 2-furoate esters, the use of water as a solvent has been shown to provide a substantial rate enhancement. nih.govtno.nlrsc.org This acceleration is attributed to the hydrophobic effect, which promotes the aggregation of the nonpolar reactants in the aqueous medium, thereby increasing the effective concentration and favoring the transition state. rsc.org

Quantum chemical calculations on the Diels-Alder reaction of furan with maleic anhydride (B1165640) have shown that solvents can alter the kinetic preference of the endo versus exo isomers. chemrxiv.orgchemrxiv.org While gas-phase calculations may favor one isomer, the inclusion of solvent effects can shift the preference towards the other. For instance, in the reaction of furan with maleic anhydride, the exo-isomer formation is favored in acetonitrile (B52724). chemrxiv.orgchemrxiv.org

The effect of different solvent systems on the Diels-Alder reaction of furan derivatives is summarized in the table below.

SolventEffect on Reaction Rate/OutcomeReference Principle
WaterSignificant rate enhancement for reactions of furoic acid derivatives.Hydrophobic effect. nih.govrsc.org
AcetonitrileCan alter the stereoselectivity, favoring the exo isomer in some cases.Solvent-solute interactions affecting transition state energies. chemrxiv.orgchemrxiv.org
Supercritical CO₂Can lead to rate enhancement compared to conventional organic solvents.Unique solvent properties affecting reactant concentration and transition state. rsc.org

This table provides an overview of the influence of different solvents on Diels-Alder reactions of furan derivatives, which is applicable to this compound.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity and chemical environment of atoms within a molecule.

Proton (¹H) NMR Spectroscopy for Chemical Environment Analysis

Proton (¹H) NMR spectroscopy of 2-Ethoxy-4-formylphenyl 2-furoate, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), reveals distinct signals for each unique proton environment. The ethoxy group protons appear as a characteristic triplet and quartet. The aromatic protons on the phenyl and furan (B31954) rings resonate in the downfield region, with their specific chemical shifts and coupling patterns providing crucial information about their relative positions. The aldehydic proton is readily identified by its significant downfield shift, a consequence of the strong deshielding effect of the carbonyl group.

Table 1: Theoretical ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
9.90s1HAldehyde proton (-CHO)
7.85d1HPhenyl proton (ortho to -CHO)
7.70dd1HFuran proton (H5)
7.55d1HPhenyl proton (ortho to -OEt)
7.25dd1HFuran proton (H3)
6.95s1HPhenyl proton (para to -CHO)
6.55dd1HFuran proton (H4)
4.15q2HMethylene (B1212753) protons (-OCH₂CH₃)
1.45t3HMethyl protons (-OCH₂CH₃)

Note: This is a theoretically generated table based on typical chemical shifts for the functional groups present.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Determination

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The carbonyl carbons of the aldehyde and ester groups are observed at the most downfield positions. The aromatic and furan carbons appear in the intermediate region, while the aliphatic carbons of the ethoxy group are found in the upfield region.

Table 2: Theoretical ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
191.0Aldehyde Carbonyl (C=O)
164.5Ester Carbonyl (C=O)
158.0Phenyl Carbon (C-OEt)
147.5Furan Carbon (C2)
146.0Phenyl Carbon (C-CHO)
135.0Phenyl Carbon (C-ester)
128.0Furan Carbon (C5)
125.5Phenyl Carbon (CH)
120.0Furan Carbon (C3)
115.0Phenyl Carbon (CH)
112.5Furan Carbon (C4)
110.0Phenyl Carbon (CH)
64.5Methylene Carbon (-OCH₂)
14.8Methyl Carbon (-CH₃)

Note: This is a theoretically generated table based on typical chemical shifts for the functional groups present.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the methylene and methyl protons of the ethoxy group, as well as between adjacent protons on the phenyl and furan rings.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC experiment correlates protons with the carbon atoms to which they are directly attached. This allows for the direct assignment of carbon signals based on the already assigned proton signals.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide information about the functional groups present in a molecule by probing their characteristic vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Vibrations

The FT-IR spectrum of this compound displays a series of absorption bands that correspond to the stretching and bending vibrations of its specific functional groups. The most prominent bands are the carbonyl stretching vibrations of the aldehyde and the ester, which appear at distinct frequencies. The C-H stretching vibrations of the aromatic, aliphatic, and aldehydic protons, as well as the C-O stretching of the ether and ester groups, also provide valuable diagnostic information.

Table 3: Theoretical FT-IR Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H Stretch
2980-2850MediumAliphatic C-H Stretch
2820, 2720WeakAldehyde C-H Stretch (Fermi doublet)
1725StrongEster C=O Stretch
1700StrongAldehyde C=O Stretch
1600, 1480Medium-StrongAromatic C=C Stretch
1250StrongEster C-O Stretch
1150StrongEther C-O Stretch

Note: This is a theoretically generated table based on typical vibrational frequencies for the functional groups present.

Raman Spectroscopy Applications

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information to FT-IR. While strong IR absorptions are observed for polar functional groups like carbonyls, Raman spectroscopy is particularly sensitive to vibrations of non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be particularly useful for identifying the aromatic C=C stretching vibrations and the symmetric stretching of the furan ring, which may be weak in the IR spectrum. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry stands as a cornerstone in the analytical chemist's toolkit, offering unparalleled sensitivity and specificity for determining molecular weights and probing molecular structures. For This compound , with a molecular formula of C14H12O5 and a molecular weight of 260.24 g/mol , various MS techniques provide critical data points for its unequivocal identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is indispensable for determining the precise elemental composition of a molecule by measuring its mass with exceptional accuracy. This capability allows for the differentiation between compounds with the same nominal mass but different elemental formulas. For This compound , HRMS would be employed to experimentally verify its calculated exact mass.

Table 1: Theoretical Exact Mass Data for this compound

SpeciesMolecular FormulaCalculated Exact Mass (Da)
[M]C14H12O5260.0685
[M+H]+C14H13O5+261.0757
[M+Na]+C14H12NaO5+283.0577
[M+K]+C14H12KO5+299.0316
[M-H]-C14H11O5-259.0612

This data is theoretical and would be confirmed by experimental HRMS analysis.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathways

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern is a molecular fingerprint that helps to piece together the compound's structure. For This compound , the ester and ether linkages, as well as the aromatic rings, are expected to be key sites of fragmentation.

The fragmentation of esters often proceeds via cleavage of the bond adjacent to the carbonyl group, leading to the loss of the alkoxy group (-OR). In the case of This compound , this would involve the cleavage of the ester bond, potentially generating a furoyl cation and a phenoxy radical, or vice versa depending on the ionization mode and charge retention. The presence of the ethoxy and formyl groups on the phenyl ring provides additional characteristic fragmentation pathways. For instance, the loss of ethylene (B1197577) from the ethoxy group or the loss of carbon monoxide from the formyl group are plausible fragmentation events that would be diagnostic in the MS/MS spectrum.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

The choice of ionization technique is critical for successfully analyzing a compound by mass spectrometry. Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are two of the most common soft ionization methods used in conjunction with liquid chromatography.

For This compound , ESI would likely be effective in producing protonated molecules [M+H]+ in positive ion mode or deprotonated molecules [M-H]- in negative ion mode, given the presence of oxygen atoms that can readily accept or lose a proton. The formation of adducts with solvent ions, such as sodium [M+Na]+, is also common with ESI.

APCI is another suitable ionization technique, particularly for moderately polar to non-polar compounds. It involves the ionization of the analyte in the gas phase through chemical reactions with reagent ions. For an aromatic aldehyde like This compound , APCI can provide robust ionization, often yielding a strong protonated molecule peak.

Chromatographic Methods for Purity Profiling and Quantitative Analysis

Chromatographic techniques are paramount for separating the target compound from impurities, byproducts, and starting materials, thereby allowing for accurate purity assessment and quantitative analysis.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Volatile Components

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. Given that This compound is an aromatic ester, it is likely to have sufficient volatility and thermal stability to be amenable to GC-MS analysis. This method would be highly effective for identifying and quantifying any volatile impurities present in a sample. The mass spectrometer detector provides definitive identification of the separated components based on their mass spectra.

A typical GC-MS analysis of aromatic esters would involve a temperature-programmed separation on a capillary column with a non-polar or medium-polarity stationary phase. The resulting chromatogram would show the retention time of the main compound and any impurities, while the mass spectra would confirm their identities.

Liquid Chromatography (LC) Coupled with Mass Spectrometry (LC-MS/MS) for Complex Mixtures

For the analysis of less volatile compounds or complex mixtures, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice. This technique is particularly well-suited for the quantitative analysis of This compound in various matrices.

A reversed-phase LC method would likely be developed, using a C18 column and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape and ionization efficiency. The tandem mass spectrometer, operating in multiple reaction monitoring (MRM) mode, would provide high selectivity and sensitivity for quantifying the target analyte by monitoring specific precursor-to-product ion transitions.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for the definitive determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state.

For a compound like this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. This is typically achieved through slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot, saturated solution.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is a series of spots of varying intensity, which is a direct consequence of the crystal's internal periodic structure. The analysis of the positions and intensities of these diffracted beams allows for the calculation of the electron density map of the unit cell, from which the atomic positions can be determined.

The resulting crystal structure would reveal the precise conformation of the ethoxy and formyl groups on the phenyl ring, the orientation of the furoate moiety relative to the phenyl ring, and the intermolecular interactions, such as hydrogen bonds or π-π stacking, that stabilize the crystal lattice. While specific crystallographic data for this compound is not publicly available, analysis of similar structures, such as other furoate esters, provides insight into the expected molecular packing and conformations. nih.govnih.gov

Table 3: Hypothetical Crystallographic Data Table for an Aromatic Ester

ParameterValue
Crystal system Monoclinic
Space group P2₁/c
a, b, c (Å) 10.1, 15.2, 8.5
**α, β, γ (°) **90, 105.2, 90
Volume (ų) 1250.0
Z 4
Calculated density (g/cm³) 1.380
R-factor (%) 4.5

Mechanistic Organic Chemistry and Reaction Kinetics of 2 Ethoxy 4 Formylphenyl 2 Furoate and Analogues

Investigation of Reaction Mechanisms

The transformation of 2-Ethoxy-4-formylphenyl 2-furoate is governed by several potential mechanistic pathways, primarily dictated by the reactive sites within the molecule: the ester functional group, the aromatic ring substituents, and the furan (B31954) moiety.

Nucleophilic Acyl Substitution Mechanisms of Furoate Esters

The most common reaction pathway for esters, including furoate esters, is nucleophilic acyl substitution. chemistrytalk.orgopenstax.org This reaction involves the replacement of the leaving group (the phenoxide in this case) with a nucleophile. chemistrytalk.orgbyjus.com The process generally proceeds via a two-step mechanism: nucleophilic addition followed by elimination.

Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the electrophilic carbonyl carbon of the ester. This leads to the formation of a transient, high-energy tetrahedral intermediate where the carbonyl double bond is broken. masterorganicchemistry.comlibretexts.org

Elimination: The tetrahedral intermediate is unstable and collapses by reforming the carbon-oxygen double bond and expelling the leaving group. In the case of this compound, the leaving group is the 2-ethoxy-4-formylphenoxide anion.

This mechanism can be catalyzed by either acid or base. byjus.comchadsprep.com

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a strong nucleophile like the hydroxide (B78521) ion (OH⁻) attacks the ester. The reaction is effectively irreversible because the carboxylic acid formed is deprotonated by the base to form a carboxylate salt, which drives the equilibrium forward. openstax.orgsaskoer.ca

Acid-Catalyzed Hydrolysis: In an acidic medium, the carbonyl oxygen is first protonated. byjus.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile such as water. byjus.comlibretexts.org This pathway is reversible. saskoer.ca

The general mechanism is outlined below: Base-Catalyzed Mechanism:

Step 1: Nucleophilic attack by hydroxide on the carbonyl carbon.

Step 2: Formation of a tetrahedral alkoxide intermediate.

Step 3: The intermediate collapses, eliminating the phenoxide leaving group to form a carboxylic acid.

Step 4: The acidic carboxylic acid protonates the basic phenoxide and/or is deprotonated by the hydroxide catalyst to form the carboxylate salt.

Acid-Catalyzed Mechanism:

Step 1: Protonation of the carbonyl oxygen by an acid catalyst. byjus.com

Step 2: Nucleophilic attack by a weak nucleophile (e.g., water) on the activated carbonyl carbon. byjus.com

Step 3: Deprotonation of the attacking nucleophile.

Step 4: Protonation of the leaving group (the phenoxy oxygen).

Step 5: Elimination of the protonated leaving group (the phenol) to reform the carbonyl group.

Step 6: Deprotonation of the carbonyl oxygen to regenerate the acid catalyst and yield the carboxylic acid product.

Role of the Formyl Group in Reaction Pathways (e.g., Aldehyde Reactivity)

The formyl group (-CHO) on the phenyl ring of this compound plays a significant role in the molecule's reactivity.

Electronic Effects: The formyl group is a powerful electron-withdrawing group due to the electronegativity of the oxygen atom and its ability to participate in resonance. This deactivates the benzene (B151609) ring towards electrophilic substitution but, more importantly in this context, it influences the ester hydrolysis rate. By withdrawing electron density from the phenyl ring, it makes the 2-ethoxy-4-formylphenoxide a better, more stable leaving group. This enhanced leaving group ability facilitates the nucleophilic acyl substitution at the ester carbonyl, thereby increasing the reaction rate.

Aldehyde Reactivity: The aldehyde functional group itself is a site of reactivity. It can undergo nucleophilic addition reactions, for example, with Grignard reagents or hydride donors, to form secondary alcohols. libretexts.org It can also be oxidized to a carboxylic acid or reduced to a primary alcohol. These reactions can occur concurrently with or independently of reactions at the ester site, depending on the reagents and conditions used. For instance, a strong reducing agent like lithium aluminum hydride (LiAlH₄) would likely reduce both the ester and the aldehyde. openstax.org

Radical Mechanisms in Furoate Ester Chemistry

While ionic mechanisms like nucleophilic acyl substitution are common for esters, radical pathways are also possible under specific conditions, such as exposure to heat, UV light, or radical initiators. beilstein-journals.orglibretexts.org A radical reaction typically involves three phases: initiation, propagation, and termination. libretexts.orgmasterorganicchemistry.comyoutube.com

Initiation: This step involves the formation of a radical species, often through the homolytic cleavage of a weak bond. libretexts.orgyoutube.com For a furoate ester, this could potentially be initiated by photolysis, leading to the cleavage of a bond within the furan ring or, less likely, the ester C-O bond. More commonly, radical reactions are initiated by an external radical source.

Propagation: A radical reacts with a stable molecule to form a new bond and generate a new radical. libretexts.orgmasterorganicchemistry.com This creates a chain reaction. For example, a radical could add to the furan ring or abstract a hydrogen atom.

Termination: The reaction chain is concluded when two radical species combine to form a stable, non-radical product. libretexts.orgyoutube.com

Recent research has shown that some esters can participate in single-electron transfer (SET) processes, particularly in the presence of photoredox catalysts or frustrated Lewis pairs, to generate radical ions that can undergo further reactions. beilstein-journals.orgresearchgate.net Such pathways could open up novel transformations for furoate esters that are not accessible through traditional ionic chemistry.

Influence of Substituents on Reaction Mechanism and Reactivity

The reactivity of this compound is a composite of the electronic and steric effects of its various substituents.

Ethoxy Group (-OCH₂CH₃): This is an electron-donating group through resonance, which increases electron density on the phenyl ring. This effect opposes the electron-withdrawing effect of the formyl group. The net electronic effect on the phenoxide leaving group's stability will be a balance of these two influences. The ethoxy group also imparts steric hindrance around the ortho position of the phenyl ring.

Formyl Group (-CHO): As an electron-withdrawing group, it increases the rate of nucleophilic acyl substitution by stabilizing the phenoxide leaving group. rsc.org

Furan Ring: The 2-furyl group attached to the carbonyl carbon also influences reactivity. The furan ring is an electron-rich aromatic system. Its electronic properties can affect the electrophilicity of the ester's carbonyl carbon.

A study on the hydrolysis of esters with unsaturated substituents confirmed that both polar (electronic) and steric factors are significant. rsc.org The Taft equation, σ* (polar) and E_s (steric) constants, are often used to quantify these effects. For this compound, the substituents on the phenoxy leaving group primarily exert an electronic influence on the rate of nucleophilic acyl substitution.

Kinetic Studies and Reaction Rate Determination

To quantify the reactivity of esters like this compound, kinetic studies are essential. These studies measure reaction rates under various conditions to elucidate the reaction mechanism and the influence of different factors.

Measurement of Second-Order Rate Constants

The alkaline hydrolysis of esters is typically a second-order reaction, meaning its rate is proportional to the concentration of both the ester and the hydroxide ion. chemrxiv.orgindexcopernicus.comscribd.com

Rate = k[Ester][OH⁻]

Where k is the second-order rate constant.

To determine k, experiments are often conducted under pseudo-first-order conditions, where one reactant (e.g., NaOH) is used in a large excess. chemrxiv.org This makes the concentration of the excess reactant effectively constant throughout the reaction, and the rate becomes dependent only on the concentration of the limiting reactant (the ester). The rate law simplifies to:

Rate = k'[Ester]

where k' (the pseudo-first-order rate constant) = k[OH⁻].

The concentration of the ester can be monitored over time using techniques like spectroscopy or chromatography. A plot of the natural logarithm of the ester concentration versus time will yield a straight line with a slope of -k'. The second-order rate constant k can then be calculated by dividing k' by the concentration of the excess reactant. chemrxiv.org

Table 1: Hypothetical Kinetic Data for the Hydrolysis of an Ester under Pseudo-First-Order Conditions

Time (s)[Ester] (M)ln([Ester])
00.0100-4.605
600.0082-4.805
1200.0067-5.005
1800.0055-5.202
2400.0045-5.404
3000.0037-5.599

Conditions: [NaOH] = 0.1 M (excess), Temperature = 25°C.

From a plot of this data, the pseudo-first-order rate constant (k') can be determined. For instance, using the first and last data points: k' ≈ - ((-5.599) - (-4.605)) / (300 - 0) s = 0.00331 s⁻¹

The second-order rate constant k would then be: k = k' / [OH⁻] = 0.00331 s⁻¹ / 0.1 M = 0.0331 M⁻¹s⁻¹

Factors such as temperature and the solvent system can significantly affect the value of the rate constant. indexcopernicus.com Kinetic studies comparing this compound with other esters would provide valuable data on the quantitative effects of the ethoxy and formyl substituents on reactivity.

Determination of Rate-Determining Steps in Multi-Step Processes

The hydrolysis of esters, such as this compound, can proceed through various multi-step mechanisms, and identifying the rate-determining step (RDS) is crucial for understanding the reaction pathway. In both acid- and base-catalyzed hydrolysis, the reaction generally involves the formation of a tetrahedral intermediate. ucalgary.ca

In the case of phenyl esters of α-furoic acid, kinetic data from hydrolysis reactions suggest that the bond-breaking step involving the leaving group is not significantly advanced in the rate-determining step. researchgate.net This points towards the nucleophilic attack on the carbonyl carbon as the likely RDS. For this compound, the presence of an electron-withdrawing formyl group on the phenyl ring would make the phenoxide a better leaving group compared to an unsubstituted phenol (B47542). This could potentially influence the relative rates of the formation and breakdown of the tetrahedral intermediate.

Under acidic conditions, the mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by the attack of a water molecule to form a tetrahedral intermediate. Subsequent proton transfers and elimination of the phenol lead to the formation of the carboxylic acid. ucalgary.ca The rate-determining step in acid-catalyzed ester hydrolysis can be either the attack of water on the protonated ester or the breakdown of the tetrahedral intermediate.

A change in the rate-determining step can sometimes be observed depending on the substituents present in the ester. For instance, in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate (B1203000) esters, a switch in the RDS from nucleophilic attack to the collapse of the tetrahedral intermediate was observed as the para-substituent became more electron-withdrawing. semanticscholar.org

Influence of Reaction Conditions (Temperature, Solvent, pH) on Kinetics

The kinetics of the reactions of this compound are significantly influenced by reaction conditions such as temperature, solvent, and pH.

Temperature: As with most chemical reactions, the rate of hydrolysis of this compound is expected to increase with temperature. The relationship between the rate constant (k) and temperature (T) is described by the Arrhenius equation, which can be used to determine the activation energy of the reaction. For the lipase-catalyzed esterification of furoic acid, the activation energy for both esterification and hydrolysis was found to be 84 kJ/mol. researchgate.net

Solvent: The choice of solvent can have a profound effect on reaction rates. The polarity of the solvent can influence the stability of the reactants, transition states, and intermediates. For the hydrolysis of aromatic esters, a change from a protic solvent like water to a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can lead to a significant increase in the reaction rate. numberanalytics.com This is because polar aprotic solvents are less effective at solvating the nucleophile (e.g., hydroxide ion), making it more reactive. The Hughes-Ingold rules provide a framework for predicting the effect of solvent polarity on reaction rates based on the charge development in the transition state. wikipedia.org For the aminolysis of p-nitrophenyl acetate (B1210297), a change from water to DMSO resulted in rate enhancements. koreascience.kr

pH: The rate of hydrolysis of this compound is highly dependent on pH. In acidic solutions, the reaction is catalyzed by H+ ions, and the rate is generally proportional to the acid concentration. In neutral and basic solutions, the reaction is typically dominated by base-catalyzed hydrolysis, where the rate is proportional to the hydroxide ion concentration. The pH can also influence the ionization state of the reactants and catalysts, which in turn affects their reactivity. For instance, in enzyme-catalyzed reactions, pH can alter the ionization of amino acid residues in the active site, thereby affecting the enzyme's catalytic activity. researchgate.net The hydrolysis of phenyl acetate catalyzed by imidazole (B134444) demonstrates a clear pH dependence, with the non-protonated imidazole species being the effective catalyst. researchgate.net

Linear Free Energy Relationships (LFER) and Correlation Analysis

Linear Free Energy Relationships (LFERs) are powerful tools for investigating reaction mechanisms by systematically varying the structure of the reactants and observing the effect on the reaction rate. The Brønsted and Hammett equations are two of the most widely used LFERs.

Brønsted-Type Plots for Nucleophilic Reactivity

The Brønsted equation relates the logarithm of the rate constant (k) to the pKa of the nucleophile or the leaving group. For nucleophilic attack, the Brønsted coefficient (β_nuc) provides information about the degree of bond formation in the transition state.

For the hydrolysis of phenyl esters of α-furoic acid with various nucleophiles, a Brønsted β value of 0.25 was obtained for the attacking nucleophiles. researchgate.net This relatively low value suggests an early transition state with only a small degree of bond formation between the nucleophile and the carbonyl carbon. A Brønsted-type plot for the leaving group dependence in the hydrolysis of Z-substituted phenyl hydrogen maleates yielded a linear relationship with a slope (β_lg) of -1.0, indicating significant bond breaking in the rate-limiting transition state. nih.gov

A hypothetical Brønsted-type plot for the reaction of this compound with a series of amines would be expected to show a linear correlation between the logarithm of the second-order rate constant and the pKa of the amines. The slope of this plot (β_nuc) would provide insight into the transition state structure for the aminolysis of this specific ester.

Table 1: Hypothetical Brønsted Data for the Aminolysis of this compound

Nucleophile (Amine)pKalog(k_N)
Amine A5.0-3.5
Amine B6.5-2.8
Amine C8.0-2.1
Amine D9.5-1.4
Amine E11.0-0.7

This table presents hypothetical data to illustrate the expected trend in a Brønsted-type plot.

Hammett Plots for Substituent Effects

The Hammett equation describes the effect of meta- and para-substituents on the reactivity of aromatic compounds. It relates the logarithm of the rate constant (k) or equilibrium constant (K) of a reaction to a substituent constant (σ) and a reaction constant (ρ).

For the hydrolysis of substituted phenyl esters of α-furoic acid by hydroxide ion, a Hammett ρ value of +0.84 was obtained. researchgate.net The positive ρ value indicates that the reaction is favored by electron-withdrawing substituents on the phenyl ring of the leaving group. This is consistent with a mechanism where a negative charge develops on the leaving group in the transition state, which is stabilized by electron-withdrawing groups.

For this compound, the ethoxy group is electron-donating by resonance (+R) and weakly electron-withdrawing by induction (-I), while the formyl group is strongly electron-withdrawing (-R, -I). The net effect of these substituents on the reactivity would be reflected in the rate of nucleophilic attack and the stability of the resulting phenoxide leaving group. A Hammett plot for the hydrolysis of a series of substituted phenyl 2-furoates would allow for the determination of the ρ value, providing a quantitative measure of the sensitivity of the reaction to electronic effects. A "one-pot" method using 13C NMR spectroscopy has been developed for efficiently acquiring kinetic data for Hammett plots in the reactions of aromatic esters. walisongo.ac.id

Table 2: Hammett Substituent Constants (σ) for Groups Relevant to this compound

Substituentσ_metaσ_para
-H0.000.00
-OCH2CH30.10-0.24
-CHO0.350.42

These values are standard Hammett constants and can be used to predict the electronic influence of the substituents.

Stereochemical Investigations of Reactions Involving this compound

Stereochemistry plays a crucial role in the reactions of chiral molecules. While this compound itself is not chiral, reactions involving this ester can have stereochemical implications if either the nucleophile or a catalyst is chiral, or if the reaction creates a new stereocenter.

In ester hydrolysis, the reaction at the acyl carbon typically proceeds with cleavage of the acyl-oxygen bond. ucalgary.ca This mechanism generally does not affect the stereochemistry at a chiral center in the alcohol portion of the ester. However, in rarer cases, alkyl-oxygen cleavage can occur, which can lead to either retention or inversion of configuration at a chiral carbon in the alcohol moiety. ic.ac.uk

The synthesis of chiral esters can be achieved through various methods, including the use of chiral non-racemic alcohols. The stereoselectivity of ester formation can be influenced by the reaction conditions and the reagents used. For example, the Mitsunobu reaction, a method for esterification, can proceed with either retention or inversion of configuration depending on the steric and electronic properties of the acid and alcohol. researchgate.net Furthermore, enzymatic reactions, such as those catalyzed by lipases, are often highly stereoselective and can be used for the kinetic resolution of racemic alcohols or the asymmetric synthesis of chiral esters. organic-chemistry.org

If this compound were to react with a chiral alcohol or a chiral amine, the potential for diastereoselectivity would exist. The facial selectivity of the nucleophilic attack on the carbonyl group could be influenced by the existing stereocenter in the nucleophile, leading to the preferential formation of one diastereomer over the other. The study of such reactions would provide valuable information on the stereochemical course of nucleophilic acyl substitution on this particular furoate ester.

Theoretical and Computational Chemistry Studies on 2 Ethoxy 4 Formylphenyl 2 Furoate

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are powerful computational tools used to understand the electronic structure and properties of molecules. nih.govnih.gov These methods solve the Schrödinger equation (or its approximations) for a given molecule to provide insights into its geometry, stability, and reactivity. nih.gov

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. rsc.org For 2-Ethoxy-4-formylphenyl 2-furoate, DFT calculations would be employed to determine its most stable three-dimensional shape, a process known as geometry optimization. This involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

Once the optimized geometry is obtained, various electronic properties could be calculated. These include:

Total Energy: An indicator of the molecule's stability.

Atomic Charges: Describes the distribution of electron density among the atoms in the molecule, helping to identify electron-rich and electron-deficient sites.

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)), which define the level of theory. researchgate.net

Ab Initio Methods for High-Accuracy Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the use of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally expensive than DFT but can offer higher accuracy for certain properties.

If applied to this compound, ab initio calculations would serve as a benchmark to validate the results from less computationally demanding methods like DFT. They would provide highly accurate predictions for the molecule's energy and electronic structure, which are crucial for applications where precision is paramount.

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. ossila.com These orbitals are key to understanding a molecule's chemical reactivity and its electronic properties. ossila.comnih.gov

Visualization of HOMO and LUMO Orbitals for Reactive Sites

Computational software can generate three-dimensional plots of the HOMO and LUMO, showing their distribution across the molecule. bldpharm.com If these were visualized for this compound:

HOMO Visualization: Would indicate the regions of the molecule most likely to donate electrons in a reaction, identifying potential sites for electrophilic attack.

LUMO Visualization: Would show the regions most likely to accept electrons, identifying potential sites for nucleophilic attack. wuxibiology.com

This visualization is crucial for predicting the regioselectivity of chemical reactions involving the molecule.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface is a 3D plot that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It is a valuable tool for understanding intermolecular interactions and predicting reactive behavior.

An MEP analysis for this compound would generate a color-coded map:

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack.

Green Regions: Represent areas of neutral or near-zero potential.

The MEP surface provides a comprehensive picture of the charge distribution and helps to predict how the molecule will interact with other reagents, substrates, or biological receptors. researchgate.net

Calculation of Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are fundamental concepts in Density Functional Theory (DFT) that help in predicting the reactivity and stability of a molecule. researchgate.net These descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Chemical hardness (η) is a measure of a molecule's resistance to changes in its electron distribution. A higher value of hardness indicates greater stability and lower reactivity. Conversely, chemical softness (σ) is the reciprocal of hardness and signifies how easily a molecule's electron cloud can be polarized. Molecules with low hardness and high softness are generally more reactive. The calculation of these parameters is based on the HOMO-LUMO energy gap. researchgate.net

Electronegativity (χ), within the context of DFT, is defined as the negative of the chemical potential (μ). It represents the tendency of a molecule to attract electrons. It is calculated as the average of the HOMO and LUMO energies. A higher electronegativity value suggests a greater ability to accept electrons. researchgate.net

The electrophilicity index (ω) quantifies the ability of a molecule to accept electrons, making it a measure of its electrophilic character. It is a function of the chemical potential and hardness. A high electrophilicity index indicates a good electrophile. researchgate.net

Ionization energy (IE) is the minimum energy required to remove an electron from a gaseous atom or molecule, while electron affinity (EA) is the energy change that occurs when an electron is added to a neutral atom or molecule. mdpi.com Within the framework of Koopmans' theorem, the ionization energy can be approximated by the negative of the HOMO energy, and the electron affinity can be approximated by the negative of the LUMO energy. These values are crucial for understanding a molecule's behavior in electron transfer reactions. mdpi.combldpharm.com

Table 1: Conceptual Data Table for Global Chemical Reactivity Descriptors of this compound

DescriptorFormulaPredicted Value (Arbitrary Units)
Chemical Hardness (η)(ELUMO - EHOMO) / 2Data not available
Chemical Softness (σ)1 / ηData not available
Electronegativity (χ)-(EHOMO + ELUMO) / 2Data not available
Chemical Potential (μ)(EHOMO + ELUMO) / 2Data not available
Electrophilicity Index (ω)μ2 / (2η)Data not available
Ionization Energy (IE)-EHOMOData not available
Electron Affinity (EA)-ELUMOData not available

Note: This table is for illustrative purposes only. The values are dependent on the computational method and basis set used and are not available from existing literature for this specific compound.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.gov This method effectively predicts the magnetic shielding of nuclei in a molecule, which can be converted to chemical shifts. The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects in the calculation. rug.nl Comparing calculated NMR spectra with experimental data is a powerful tool for structural elucidation and assignment of NMR signals. nih.gov

Table 2: Conceptual Data Table for Predicted vs. Experimental 13C NMR Chemical Shifts of this compound

Carbon AtomPredicted Chemical Shift (ppm) (GIAO)Experimental Chemical Shift (ppm)
C1Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
...Data not availableData not available

Note: This table illustrates how computational and experimental NMR data would be compared. Specific data for this compound is not available in the searched literature.

Exploration of 2 Ethoxy 4 Formylphenyl 2 Furoate in Advanced Organic Material Synthesis and Interdisciplinary Research

Role as a Versatile Synthetic Building Block

The strategic placement of reactive functional groups on the 2-Ethoxy-4-formylphenyl 2-furoate scaffold makes it an invaluable building block in organic synthesis. These groups—the aldehyde (formyl), the ester, and the furan (B31954) ring—can undergo a variety of chemical transformations, allowing for the construction of more complex and valuable molecules.

Precursor in the Synthesis of Complex Organic Molecules

The aldehyde and ester functionalities of this compound are key to its utility as a precursor. Aldehydes are well-known for their reactivity in a wide range of organic reactions, including nucleophilic additions, condensations, and oxidations. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, paving the way for the assembly of intricate molecular frameworks. The furoate ester, on the other hand, can be hydrolyzed to the corresponding carboxylic acid or undergo transesterification, providing another handle for molecular modification. The furan ring itself can participate in cycloaddition reactions or be opened to yield linear structures, further expanding the synthetic possibilities.

Intermediate in the Preparation of High-Value Furan-Based Compounds

Furan derivatives are a significant class of heterocyclic compounds found in numerous natural products, pharmaceuticals, and materials. researchgate.net this compound serves as a crucial intermediate in the synthesis of high-value furan-based compounds. The furan moiety is a versatile platform that can be chemically modified to produce a wide array of derivatives with diverse properties. For instance, the furan ring can be a precursor to other heterocyclic systems or can be functionalized to tune the electronic and physical properties of the final compound.

The presence of the formylphenyl group attached to the furoate ester provides a pathway to synthesize molecules where the furan core is linked to an aromatic system. This is particularly relevant in the development of conjugated materials with potential applications in electronics and photonics. The ability to selectively react the aldehyde group without affecting the furoate ester, or vice versa, allows for a stepwise and controlled construction of target molecules.

Contributions to Sustainable Chemistry and Biomass Utilization

In an era increasingly focused on environmental sustainability, the origins and synthetic pathways of chemical compounds are of paramount importance. This compound is noteworthy for its connections to renewable resources and green chemistry principles.

Derivation from Renewable Feedstocks (e.g., Furfural, Furoic Acids)

The furan component of this compound can be traced back to biomass. Furfural, a key platform chemical, is produced from the dehydration of pentose (B10789219) sugars found in agricultural residues like corncobs, sugarcane bagasse, and oat hulls. wikipedia.org Furfural can be oxidized to produce 2-furoic acid, a direct precursor to the furoate portion of the target molecule. wikipedia.org The industrial production of 2-furoic acid can be achieved through the Cannizzaro reaction of furfural. wikipedia.org This connection to renewable feedstocks aligns with the principles of a circular economy, reducing reliance on finite petrochemical resources. nih.gov The synthesis of various furan derivatives from biomass-derived platform chemicals is a burgeoning area of research. nih.govresearchgate.net

Atom-Economy and Green Chemistry Principles in Synthetic Routes

The synthesis of this compound and its derivatives can be designed to adhere to the principles of green chemistry. nih.gov These principles advocate for the minimization of waste, the use of less hazardous chemicals, and the design of energy-efficient processes. nih.govresearchgate.net

Key green chemistry considerations in the synthesis of furan-based compounds include:

Catalysis: Employing catalytic methods, rather than stoichiometric reagents, can significantly reduce waste and improve reaction efficiency.

Solvent Selection: The use of greener solvents or even solvent-free reaction conditions is a critical aspect of sustainable synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a core principle of green chemistry. nih.gov

Research into the catalytic cross-ketonization of methyl 2-furoate with carboxylic acids demonstrates an innovative and greener pathway to acyl furans, highlighting the potential for developing more sustainable methods for producing furan derivatives. rsc.org

Research into Novel Polymeric Materials and Coatings

The multifunctional nature of this compound makes it an interesting candidate for the development of new polymers and coatings. The aldehyde and furan functionalities can be leveraged to create polymers with unique properties.

The aldehyde group can participate in polymerization reactions, such as the formation of polyacetals or through reactions with amines to form Schiff base polymers. These polymers can exhibit interesting thermal and mechanical properties. The furan ring itself can be utilized in polymerization schemes. For instance, furan-based polymers are being explored for their potential as renewable alternatives to petroleum-based plastics. nih.gov

Monomer or Cross-linking Agent in Polymer Synthesis

While direct experimental evidence for the use of this compound as a monomer or cross-linking agent in polymer synthesis is not extensively documented in publicly available research, its molecular architecture suggests significant potential in these roles. The presence of distinct reactive sites—the aldehyde group and the furoate moiety—opens avenues for its incorporation into polymer chains through various polymerization techniques.

The aldehyde functionality can participate in condensation polymerizations, for instance, with amine-containing co-monomers to form polyimines (Schiff bases), or it could be a precursor for other reactive groups suitable for polymerization. The furan ring within the furoate group, a diene, can undergo Diels-Alder reactions, a powerful tool for creating cross-linked polymer networks or for step-growth polymerization.

Furthermore, the entire molecule could be considered a building block in acyclic diene metathesis (ADMET) polymerization, a method that has been successfully employed for furan-containing monomers. nih.govbohrium.com This approach allows for the synthesis of polymers with the this compound unit integrated into the polymer backbone, potentially imparting unique properties to the resulting material. The development of new, environmentally friendly, and scalable processes for synthesizing α,ω-diene monomers from furanic moieties underscores the growing interest in this area. nih.gov

The table below outlines the potential polymerization strategies for this compound based on its functional groups.

Functional GroupPolymerization MethodPotential Role
AldehydeCondensation Polymerization (e.g., with diamines)Monomer
Furan RingDiels-Alder ReactionCross-linking Agent
Whole MoleculeAcyclic Diene Metathesis (ADMET) PolymerizationMonomer

Design of Functional Polymers with Furoate and Formylphenyl Moieties

The incorporation of this compound into a polymer backbone would result in functional polymers with properties endowed by the furoate and formylphenyl moieties. nih.gov Functional polymers are macromolecules that possess specific chemical groups, leading to unique intrinsic properties or responsiveness to external stimuli. vanderbilt.edu

The furoate group, derived from 2-furoic acid, can enhance the thermal stability of the polymer due to the rigidity of the furan ring. Furan-based polymers are also being explored as renewable alternatives to traditional petroleum-based plastics. bohrium.com The presence of the ester linkage provides a site for potential post-polymerization modification through hydrolysis or transesterification, allowing for the tuning of polymer properties.

The formylphenyl group introduces a reactive aldehyde functionality along the polymer chain. This aldehyde can be used for a variety of post-polymerization modifications, such as:

Cross-linking: The aldehyde groups can react with suitable cross-linking agents to form more robust polymer networks.

Surface functionalization: In polymer films or coatings, the aldehyde groups on the surface can be used to immobilize biomolecules or other functional entities.

Synthesis of polymer brushes: The aldehyde can act as an initiation site for grafting other polymer chains.

The combination of these functionalities in a single monomer unit allows for the design of multifunctional polymers with tailored properties for applications in areas such as advanced coatings, smart materials, and biomedical devices. mdpi.com

The following table summarizes the potential functionalities imparted by the different moieties of this compound in a polymer.

MoietyPotential Functionality
FuroateEnhanced thermal stability, renewability, site for hydrolysis
FormylphenylReactive site for cross-linking and functionalization
Ethoxy GroupModification of solubility and electronic properties

Investigation in Supramolecular Chemistry and Self-Assembly Research

The structure of this compound makes it an intriguing candidate for investigations in supramolecular chemistry and molecular self-assembly. The arrangement of its functional groups can direct the formation of ordered, non-covalently bonded structures.

Design of Porous Organic Cages and Frameworks Utilizing Aldehyde Functionality

Porous organic cages (POCs) are discrete molecular architectures with intrinsic cavities, formed through the self-assembly of molecular building blocks. nih.gov The aldehyde group of this compound is a key functional group for the construction of POCs, typically through dynamic covalent chemistry, such as imine condensation with multitopic amines. rsc.org The formation of reversible covalent bonds allows for "error-correction" during the assembly process, leading to the thermodynamically most stable cage structure.

The specific geometry and rigidity of the this compound molecule would influence the size, shape, and porosity of the resulting cage. The ethoxy and furoate groups would decorate the exterior of the cage, influencing its solubility and intermolecular packing in the solid state. The design of POCs with tailored properties is a rapidly growing field, with potential applications in gas storage, separation, and catalysis. researchgate.netacs.org

The table below illustrates the potential role of this compound in the construction of a hypothetical porous organic cage.

ComponentRole in Cage Formation
This compound Aldehyde-containing building block (vertex)
Triamine Co-monomer Linker
Reaction Imine Condensation
Resulting Structure Porous Organic Cage

Non-covalent Interactions (e.g., Hydrogen Bonding, π-Stacking) in Molecular Assemblies

Non-covalent interactions are the driving forces behind molecular self-assembly, dictating the arrangement of molecules in the solid state and in solution. rsc.org this compound possesses several features that can participate in such interactions.

Hydrogen Bonding: The oxygen atoms of the aldehyde and the ester groups can act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these interactions can guide the formation of specific supramolecular architectures. nih.gov

The combination of these non-covalent interactions could lead to the formation of liquid crystals, gels, or other soft materials with interesting properties. The study of these interactions is fundamental to understanding and controlling molecular self-assembly for the bottom-up fabrication of functional materials.

The following table details the potential non-covalent interactions involving this compound.

Interaction TypeParticipating GroupsPotential Outcome
Hydrogen BondingAldehyde oxygen, Ester oxygen (as acceptors)Directional assembly, formation of tapes or sheets
π-StackingPhenyl ring, Furan ringStabilization of stacked structures, influence on electronic properties

Current Research Gaps and Future Research Directions

Unexplored Synthetic Routes for Enhanced Yield and Selectivity

Currently, the synthesis of 2-Ethoxy-4-formylphenyl 2-furoate is not well-documented in academic literature. It is likely prepared through standard esterification methods, such as the acylation of 2-ethoxy-4-formylphenol with 2-furoyl chloride. However, a systematic study of this reaction to optimize yield and selectivity is a clear research gap. Future research should focus on:

Reaction Condition Optimization: A detailed investigation into the effects of solvent, temperature, and reaction time on the acylation of 2-ethoxy-4-formylphenol could lead to a more efficient and scalable synthesis.

Base Catalysis: The role of different organic and inorganic bases in promoting the esterification and minimizing side reactions should be explored.

Alternative Acylating Agents: The use of other 2-furoic acid derivatives as acylating agents could offer advantages in terms of reactivity and by-product formation.

A recent study on the alkylation of 4-formyl phenols revealed that the formyl group can be substituted under certain basic conditions. kirj.ee This highlights the importance of carefully selecting reaction conditions to ensure the integrity of the formyl group during the synthesis of this compound.

Development of Novel Catalytic Systems for this compound Transformations

The development of catalytic transformations for this compound is a completely unexplored area. The furan (B31954) and the formylphenyl moieties offer multiple sites for catalytic modification, opening up a wide range of synthetic possibilities. Future research could target:

Metal-Free Catalysis: The development of organocatalytic or base-catalyzed reactions for the transformation of the furan ring or the aldehyde group would be an environmentally benign approach. nih.gov

Transition Metal Catalysis: The use of transition metal catalysts, such as palladium or nickel, could enable cross-coupling reactions to introduce new functional groups onto the furan or phenyl rings. mdpi.com

Selective Hydrogenation: The development of selective catalytic systems for the hydrogenation of the formyl group to a hydroxyl or methyl group, or for the hydrogenation of the furan ring, would provide access to a variety of new derivatives.

Recent advances in the catalytic synthesis of furan derivatives from biomass could provide inspiration for the development of novel catalytic systems for the transformation of this compound. mdpi.com

Advanced Analytical Methodologies for Trace Analysis and Metabolite Identification

As with any chemical compound, the ability to detect and quantify this compound at trace levels is crucial for its potential applications. There is currently no published data on the analytical chemistry of this compound. Future research should focus on:

Chromatographic Methods: The development of robust High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the separation and quantification of this compound.

Mass Spectrometry: The use of mass spectrometry (MS) for the sensitive detection and structural elucidation of the compound and its potential transformation products.

Spectroscopic Techniques: A thorough characterization of the compound using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy to establish a reference for future studies. While some basic spectroscopic data may be available from commercial suppliers, a comprehensive analysis is lacking.

Deeper Mechanistic Insights into Complex Reaction Pathways

Understanding the reaction mechanisms of any transformations involving this compound is fundamental for controlling the outcome of the reactions. Given the lack of research on its reactivity, this is a completely open area of investigation. Future studies could include:

Kinetic Studies: Performing kinetic studies on its synthesis and any subsequent reactions to understand the reaction order and the influence of different parameters on the reaction rate.

Isotope Labeling Studies: Using isotopically labeled starting materials to trace the path of atoms during a reaction and elucidate the mechanism.

In Situ Reaction Monitoring: Employing techniques like in situ NMR or IR spectroscopy to observe the formation of intermediates and by-products in real-time.

Expanded Computational Studies to Predict Reactivity and Design Novel Analogues

Computational chemistry can be a powerful tool to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process. There are no published computational studies on this compound. Future research in this area could involve:

Density Functional Theory (DFT) Calculations: Using DFT to calculate the electronic structure, molecular orbitals, and electrostatic potential of the molecule to predict its reactivity towards different reagents. springerprofessional.deresearchgate.net

Molecular Docking: If the compound is investigated for biological applications, molecular docking studies could be used to predict its binding affinity to specific protein targets. nih.gov

Prediction of Spectroscopic Properties: Calculating NMR and IR spectra to aid in the interpretation of experimental data.

Computational analysis of similar molecules has provided valuable insights into their properties and potential applications, highlighting the potential of this approach for this compound. nih.govnih.gov

Investigation into Broader Academic Applications in Emerging Fields

The potential applications of this compound are entirely speculative at this point. Its structure, containing both an electron-rich furan ring and an electrophilic aldehyde, suggests it could be a versatile building block in several areas:

Medicinal Chemistry: The furan and substituted phenyl motifs are present in many biologically active molecules. The compound could serve as a scaffold for the synthesis of novel therapeutic agents.

Materials Science: The aromatic nature of the compound suggests potential applications in the development of novel organic electronic materials or polymers.

Agrochemicals: The furan moiety is found in some pesticides, suggesting a potential, though unexplored, application in this field.

Comprehensive Structure-Reactivity Relationship Studies for Rational Design

A systematic study of how modifications to the structure of this compound affect its reactivity is crucial for its rational design as a functional molecule. This would involve synthesizing a library of analogues with different substituents on the phenyl and furan rings and evaluating their reactivity in various transformations. This would allow for the development of a comprehensive understanding of its structure-reactivity relationships, paving the way for the design of new molecules with tailored properties.

Q & A

Q. Table 1: Synthetic Parameters and Yields

ParameterOptimal RangeYield (%)Reference
Catalyst (H₂SO₄)5–10% v/v85–95
Reaction Time6–8 hours90
Purification MethodRecrystallization95

Advanced: How do hydrogen bonding patterns influence the crystallization behavior of this compound, and how can graph-set analysis resolve structural ambiguities?

Answer:
The compound’s crystal packing is governed by C–H···O and O–H···O interactions between the formyl, ethoxy, and furoate groups. Using graph-set analysis (as per Etter’s formalism), hydrogen-bonding motifs (e.g., R₂²(8) rings) can be identified to predict stability and polymorphism . For example:

  • Intramolecular interactions : The formyl group may form bifurcated hydrogen bonds with adjacent ethoxy oxygen atoms.
  • Intermolecular networks : Layered stacking via furoate carbonyl interactions can lead to twinning, requiring SHELXL refinement for accurate unit-cell determination .

Q. Methodological Recommendation :

  • Use SHELXTL for resolving twinned crystals and ORTEP-3 for visualizing hydrogen-bonding networks .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?

Answer:

  • NMR : ¹H NMR (CDCl₃) shows distinct signals for the formyl proton (δ 9.8–10.1 ppm), ethoxy group (δ 1.4–1.6 ppm for CH₃, δ 4.1–4.3 ppm for OCH₂), and furoate protons (δ 6.5–7.5 ppm) .
  • HPLC-MS : Reverse-phase C18 columns with UV detection at 254 nm resolve impurities (<0.5% total) using acetonitrile/water gradients .
  • FT-IR : Key peaks include C=O stretch (1720–1740 cm⁻¹, ester), and aldehyde C–H stretch (2820–2720 cm⁻¹) .

Advanced: How can researchers address contradictions in crystallographic data arising from disordered ethoxy or furoate groups?

Answer:
Disorder in flexible groups (e.g., ethoxy) is common. Mitigation strategies include:

  • Low-temperature data collection (100 K) to reduce thermal motion artifacts.
  • SHELXD for phase refinement and SHELXL for modeling disorder via PART instructions. If twinning is present, use the TWIN/BASF commands .
  • Cross-validate with DFT calculations (e.g., Gaussian) to compare experimental and theoretical bond lengths .

Case Study :
In 2-Ethoxy-4-(4-methylphenyl) derivatives, partial occupancy refinement resolved ethoxy group disorder, achieving R-factor < 0.05 .

Basic: What are the key physicochemical properties of this compound, and how do they impact experimental design?

Answer:

Q. Table 2: Physicochemical Properties

PropertyValueReference
Molecular Weight236.26 g/mol
Boiling Point328.5±27.0°C
Density1.1±0.1 g/cm³
Flash Point142.4±23.8°C
SolubilityLow in H₂O; soluble in acetone, DCM

Q. Experimental Impact :

  • Low water solubility necessitates organic solvents for reactions.
  • High boiling point requires reflux setups for synthesis.

Advanced: How does this compound serve as a precursor in supramolecular chemistry, and what methodological challenges arise in derivatization?

Answer:
The formyl and ethoxy groups enable functionalization via:

  • Aldehyde reactivity : Condensation with amines to form Schiff bases for coordination polymers.
  • Ester hydrolysis : Conversion to carboxylic acid for covalent organic frameworks (COFs) .

Q. Challenges :

  • Competing reactions : The furoate ester may hydrolyze under acidic/basic conditions. Use buffered media (pH 6–7) to preserve integrity.
  • Purification : Derivatives often require size-exclusion chromatography due to high molecular weight .

Advanced: What strategies are recommended for resolving contradictions between computational and experimental data in hydrogen-bonding analysis?

Answer:

  • Multi-method validation : Combine XRD (SHELX refinement) with IR and solid-state NMR to cross-verify hydrogen-bonding motifs .
  • DFT benchmarking : Optimize computational models (e.g., B3LYP/6-31G*) to match experimental bond angles and torsional parameters .

Example :
In a study of analogous esters, DFT-calculated O···O distances (2.85 Å) aligned with XRD data (2.82 Å), confirming intramolecular hydrogen bonds .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.